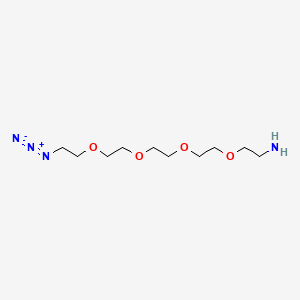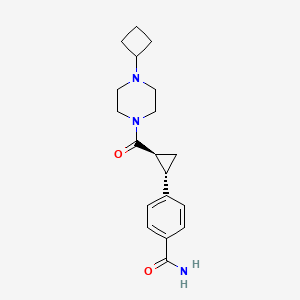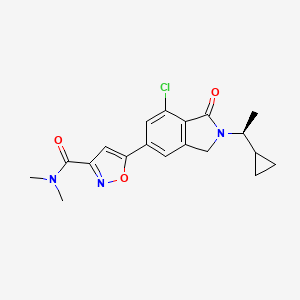
Azido-PEG4-Amine
Vue d'ensemble
Description
Azido-PEG4-Amine, also known as 14-azido-3,6,9,12-tetraoxatetradecan-1-amine, is a bifunctional compound widely used in chemical and biological research. It contains both an azide group and an amine group, making it highly versatile for various applications. The azide group can participate in click chemistry reactions, while the amine group can react with carboxylic acids, activated esters, and carbonyl compounds .
Applications De Recherche Scientifique
Azido-PEG4-Amine is extensively used in various fields of scientific research:
Chemistry: Used as a crosslinker in polymer chemistry and materials science.
Biology: Employed in bioconjugation techniques for labeling proteins and other biomolecules.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the synthesis of functionalized surfaces and nanomaterials.
Analyse Biochimique
Biochemical Properties
Azido-PEG4-Amine plays a crucial role in biochemical reactions due to its bifunctional nature. The amine group of this compound reacts with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes), forming stable amide bonds . The azide group, on the other hand, participates in click chemistry reactions with alkynes, BCN, and DBCO, yielding stable triazole linkages . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the covalent attachment of biomolecules to solid supports or other molecules, thereby enhancing their stability and activity .
Cellular Effects
This compound influences various cellular processes by facilitating the immobilization of proteins and enzymes on solid supports. This immobilization enhances protein stability and activity, which is beneficial for applications such as biosensors, biochips, and microdevices . The compound’s ability to form stable covalent bonds with proteins and enzymes ensures that these biomolecules retain their functionality and activity, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its bifunctional groups. The amine group forms stable amide bonds with primary amines of proteins or amine-coated surfaces . The azide group reacts with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO or BCN) via copper-free click chemistry . Additionally, the azide group can react with phosphine-labeled molecules through Staudinger chemistry, enabling efficient and specific conjugation of derivatized molecules in biological samples .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and effectiveness over time. The compound’s hydrophilic PEG spacer increases its solubility in aqueous media, ensuring consistent performance in various biochemical applications . Studies have shown that this compound maintains its stability and activity over extended periods, making it a reliable reagent for long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound facilitates efficient bioconjugation without causing adverse effects . At higher doses, there may be potential toxic effects, necessitating careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that facilitate bioconjugation. The compound interacts with enzymes and cofactors that catalyze the formation of stable covalent bonds between biomolecules . This interaction enhances the stability and activity of the conjugated biomolecules, thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently due to its hydrophilic PEG spacer . The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This efficient transport and distribution ensure that this compound reaches its target sites, enhancing its effectiveness in biochemical applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This precise localization ensures that this compound interacts with its target biomolecules, facilitating efficient bioconjugation and enhancing the stability and activity of the conjugated proteins and enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido-PEG4-Amine is typically synthesized through a multi-step process involving the functionalization of polyethylene glycol (PEG) with azide and amine groups. One common method involves the monotosylation of PEG, followed by nucleophilic substitution with sodium azide to introduce the azide group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually purified through techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG4-Amine undergoes various chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Nucleophilic Substitution: The amine group reacts with carboxylic acids, activated NHS esters, and carbonyl compounds.
Common Reagents and Conditions
Click Chemistry: Typically involves copper(I) as a catalyst or copper-free conditions using strained alkynes.
Nucleophilic Substitution: Common reagents include carboxylic acids, NHS esters, and aldehydes.
Major Products Formed
Click Chemistry: Forms stable triazole linkages.
Nucleophilic Substitution: Forms amide or imine linkages depending on the reactants.
Mécanisme D'action
The mechanism of action of Azido-PEG4-Amine primarily involves its bifunctional nature. The azide group participates in click chemistry reactions, forming stable triazole linkages with alkynes. The amine group reacts with carboxylic acids and activated esters, forming amide bonds. These reactions enable the compound to act as a versatile linker in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
NHS-PEG4-Azide: Contains an NHS ester group instead of an amine group.
Azido-PEG4-NHS Ester: Similar to Azido-PEG4-Amine but with an NHS ester group for amine-reactive applications.
Uniqueness
This compound is unique due to its bifunctional nature, allowing it to participate in both click chemistry and nucleophilic substitution reactions. This versatility makes it highly valuable in various research and industrial applications .
Propriétés
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBGKXBIVYXREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746997 | |
| Record name | 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951671-92-4 | |
| Record name | 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azido-PEG4-Amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[(1S)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid](/img/structure/B605771.png)
![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)


![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)

![methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B605782.png)

![[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide](/img/structure/B605786.png)

![(2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid](/img/structure/B605788.png)

